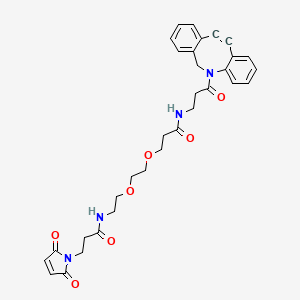

DBCO-NHCO-PEG2-maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZYXLRPJHTQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to DBCO-NHCO-PEG2-maleimide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG2-maleimide. It details its physicochemical properties, applications in drug development, and experimental protocols for its use in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed for the precise covalent linkage of two different molecules. Its structure is comprised of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity is the foundation of its utility in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for rapid and specific conjugation to azide-modified molecules under mild, aqueous conditions without the need for a cytotoxic copper catalyst.

-

Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (thiols) on molecules like cysteine residues in proteins and peptides to form a stable thioether bond.

-

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG2): A short, two-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides flexibility to minimize steric hindrance between the conjugated molecules.[1]

The orthogonal reactivity of the DBCO and maleimide groups enables sequential or site-specific dual conjugation strategies, making this linker a valuable asset in the development of complex biomolecules.[1]

Physicochemical and Technical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 586.64 g/mol | [1][2][3] |

| Chemical Formula | C₃₂H₃₄N₄O₇ | [1][2][3] |

| CAS Number | 2698339-31-8 | [1][4] |

| Purity | Typically ≥95% | [1][2][3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [5] |

| Storage Conditions | -20°C, protected from light and moisture | [1][5] |

Applications in Drug Development

This compound is a critical component in the construction of sophisticated therapeutic and diagnostic agents. Its primary applications include:

-

Antibody-Drug Conjugate (ADC) Development: ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This linker can be used to attach a cytotoxic payload to an antibody. For instance, the maleimide group can react with native or engineered cysteine residues on the antibody, and the DBCO group can then be used to click on an azide-modified drug molecule.

-

PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound can serve as the central linker connecting a protein-targeting ligand to an E3 ligase-binding ligand.

-

Multifunctional Probe and Biosensor Design: The linker's ability to connect two different molecules with high specificity is valuable in creating probes for various biological assays and biosensors for diagnostic applications.[1]

-

Nanoparticle and Hydrogel Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles and hydrogels, enabling the attachment of targeting ligands, drugs, or other biomolecules for applications in drug delivery and tissue engineering.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar linkers. These protocols are provided as a guide and may require optimization for specific molecules and experimental conditions.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing antibody to an azide-modified cytotoxic payload using this compound.

Step 1: Conjugation of the Linker to the Antibody

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by incubating the antibody (e.g., at 1-10 mg/mL in PBS) with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

-

Reaction Setup: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO to a stock concentration of 10 mM.

-

Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Conjugation of the Azide-Modified Payload via SPAAC (Click Chemistry)

-

Reaction Setup: Dissolve the azide-modified cytotoxic payload in a compatible buffer (e.g., PBS or DMSO).

-

Click Reaction: Add the azide-modified payload to the purified DBCO-functionalized antibody. A molar excess of 1.5 to 5-fold of the azide-payload is typically recommended.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be performed in the dark to prevent any potential light-induced degradation of the DBCO group.

-

Final Purification: Purify the resulting ADC to remove any unconjugated payload and other reagents using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: Synthesis of a PROTAC

This protocol outlines a two-step synthesis of a PROTAC, where a thiol-containing E3 ligase ligand is first conjugated to the linker, followed by a click reaction with an azide-functionalized protein-of-interest (POI) binding ligand.

Step 1: Conjugation of the Linker to the E3 Ligase Ligand

-

Reaction Setup: Dissolve the thiol-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF or DMSO.

-

Conjugation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.

-

Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, the product can be purified by preparative HPLC to yield the DBCO-linker-E3 ligase ligand conjugate.

Step 2: Conjugation of the POI Ligand via SPAAC

-

Reaction Setup: Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI-binding ligand (1.1 equivalents) in a suitable solvent like DMSO.

-

Click Reaction: Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.

-

Monitoring and Final Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, purify the final PROTAC product by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: Experimental workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of action for a PROTAC leading to targeted protein degradation.

References

An In-depth Technical Guide to the Reactivity of DBCO with Azides for Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has revolutionized the field of bioconjugation. This bioorthogonal reaction enables the rapid and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. At the heart of this powerful technology is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high efficiency and selectivity with azide-functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of the DBCO group with azides, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key processes to empower researchers in their scientific endeavors.

The SPAAC reaction between DBCO and an azide (B81097) proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[1][2] This reaction is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition, allowing it to proceed readily at physiological temperatures and pH.[2][3] The bioorthogonal nature of the DBCO and azide groups ensures that they do not react with naturally occurring functional groups in biological systems, leading to highly specific labeling and minimal off-target effects.[1][3][4]

Key Features of DBCO-Azide SPAAC Chemistry:

-

Biocompatible: The absence of a cytotoxic copper catalyst makes it ideal for in vivo and live-cell applications.[1][3][4]

-

High Efficiency: The reaction proceeds with high yields, often reaching quantitative conversion under optimized conditions.[4][5]

-

Fast Kinetics: The reaction is rapid, with typical second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹.[6][7]

-

Stability: Both DBCO and azide-modified biomolecules exhibit good stability under typical storage and experimental conditions. The resulting triazole linkage is also highly stable.[4][5]

-

Bioorthogonal: The reacting partners are abiotic and do not cross-react with biological functionalities, ensuring high specificity.[1][3][4]

Quantitative Data on DBCO-Azide Reactivity

The rate of the SPAAC reaction is influenced by several factors, including the structure of the DBCO and azide reactants, solvent, pH, and temperature. The following tables summarize key quantitative data to guide the optimization of experimental conditions.

Table 1: Second-Order Rate Constants for DBCO-Azide Reactions

| DBCO Derivative | Azide Partner | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| DBCO | Benzyl azide | CH₃CN:H₂O (3:1) | Room Temperature | 0.24 | [8] |

| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | Room Temperature | 0.033 | [8] |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.32 - 0.85 | [9] |

| sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 25 | 0.32 - 0.85 | |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.55 - 1.22 | |

| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 25 | 0.55 - 1.22 | |

| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | Not Specified | 0.37 |

Table 2: Typical Reaction Conditions for DBCO-Azide Conjugation

| Parameter | Recommended Range | Notes | Reference(s) |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction to completion. | [10][11][12] |

| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, lower temperatures (e.g., 4°C) with longer incubation times are recommended. | [11][12] |

| Reaction Time | 2 to 24 hours | Dependent on reactant concentrations, temperature, and the specific reactants used. Reactions are often left overnight at 4°C for convenience and to ensure completion. | [4][11][13] |

| pH | 7.0 to 9.0 | The reaction is generally tolerant of a range of pH values around physiological pH. Buffers should be free of azides and primary amines if using NHS ester chemistry for DBCO labeling. | [11][14] |

| Solvent | Aqueous buffers (e.g., PBS), DMSO | The reaction can be performed in aqueous buffers, often with a small percentage of an organic co-solvent like DMSO to aid in the solubility of hydrophobic reactants. | [4][5] |

Experimental Protocols

Detailed methodologies for the key steps in a typical bioconjugation workflow involving DBCO and azides are provided below.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification tools (e.g., spin desalting columns, dialysis cassettes)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.[10]

-

Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][10]

-

Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is less than 20% to avoid protein precipitation.[4][10]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[4][10]

-

Quenching: Add the quenching solution (e.g., 10 µL of 1 M Tris-HCl) to the reaction mixture to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[4][10]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).[4][10]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[11][15][16] The molar extinction coefficient for DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.[11][16]

Protocol 2: Labeling of Amino-Modified Oligonucleotides with DBCO-NHS Ester

This protocol outlines the conjugation of a DBCO moiety to an oligonucleotide functionalized with a primary amine.

Materials:

-

Amino-modified oligonucleotide

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Purification tools (e.g., HPLC, Glen Gel-Pak™)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer.[14]

-

Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF.[14]

-

Labeling Reaction: Add the DBCO-NHS ester solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture at room temperature for 4-17 hours or overnight.[13]

-

Purification: Purify the DBCO-labeled oligonucleotide to remove unreacted DBCO-NHS ester and byproducts. Reverse-phase HPLC is a common method for high-purity applications.[14] Alternatively, desalting cartridges can be used.[13]

-

Characterization: Confirm successful conjugation by mass spectrometry and quantify the concentration by measuring the absorbance at 260 nm.[14]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol describes the "click" reaction between a DBCO-labeled biomolecule and an azide-labeled biomolecule.

Materials:

-

DBCO-labeled biomolecule (e.g., protein, oligonucleotide)

-

Azide-labeled biomolecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the DBCO- and azide-labeled biomolecules in the reaction buffer. Ensure the buffer does not contain any azide salts (e.g., sodium azide) as this will react with the DBCO group.[4][11]

-

SPAAC Reaction: Mix the DBCO-labeled biomolecule with a 2- to 4-fold molar excess of the azide-labeled biomolecule.[4][10]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4]

-

Purification: Purify the final conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, HPLC, or dialysis.[4][10]

-

Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), HPLC, or mass spectrometry.[4][10]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visualizations of experimental processes and conceptual frameworks.

Caption: General experimental workflow for bioconjugation using DBCO-azide SPAAC chemistry.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medium.com [medium.com]

- 3. interchim.fr [interchim.fr]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development. Their unique architecture, featuring two different reactive groups, allows for the controlled and sequential conjugation of distinct biomolecules. This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed protocols for their use.

Core Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are molecules that possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on proteins or other biomolecules.[1] This characteristic distinguishes them from homobifunctional crosslinkers, which have two identical reactive groups. The primary advantage of heterobifunctional crosslinkers is their ability to facilitate controlled, two-step conjugation reactions. This minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with one-step conjugations using homobifunctional reagents.[2]

The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups determines the target functional groups on the biomolecules, while the length and composition of the spacer arm can influence the distance between the conjugated molecules and the overall properties of the conjugate, such as solubility.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the specificity of their reactive ends. The most common classes include:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most widely used type of heterobifunctional crosslinkers.[3] One end reacts with primary amines (e.g., on lysine (B10760008) residues), and the other end reacts with sulfhydryl groups (e.g., on cysteine residues).

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of crosslinkers targets carbonyl groups (aldehydes or ketones) and sulfhydryl groups.

-

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine a specific amine-reactive group with a photoreactive group that becomes reactive upon exposure to UV light.[3] This allows for the capture of transient or weak interactions.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a conjugation experiment. The following tables provide quantitative data for some of the most commonly used crosslinkers to aid in this selection process.

| Crosslinker | Full Chemical Name | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Membrane Permeable |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester (Amine-reactive), Maleimide (B117702) (Sulfhydryl-reactive) | 8.3[2] | 334.32[2] | No[4] | Yes |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | 8.3[5] | 436.37[5] | Yes[4] | No |

| GMBS | N-γ-Maleimidobutyryloxysuccinimide ester | NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | 7.3[6] | 280.23[6] | No[6] | Yes |

| EMCS | N-ε-Maleimidocaproyloxy)succinimide ester | NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | 9.4[7] | 308.29[7] | No[7] | Yes[7] |

Experimental Protocols

Two-Step Antibody-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH) using the water-soluble crosslinker Sulfo-SMCC.

Materials:

-

Protein-NH2 (in amine-free buffer, e.g., PBS)

-

Protein-SH (in a suitable buffer)

-

Sulfo-SMCC

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[8]

-

Desalting column

-

Quenching solution (e.g., L-cysteine)

Procedure:

-

Antibody Modification (Maleimide Activation):

-

Prepare the antibody (Protein-NH2) at a concentration of 1-10 mg/mL in Conjugation Buffer.[8]

-

Dissolve Sulfo-SMCC in water or the Conjugation Buffer immediately before use.[1]

-

Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.[9] The optimal molar excess depends on the antibody concentration.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[9]

-

-

Removal of Excess Crosslinker:

-

Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[8] This step is crucial to prevent quenching of the sulfhydryl-containing protein in the next step.

-

-

Conjugation to Sulfhydryl-Containing Protein:

-

Quenching:

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove unreacted components and aggregates.[8]

-

Preparation of Antibody-Drug Conjugates (ADCs) using SMCC

This protocol outlines the general steps for creating an antibody-drug conjugate (ADC) using the non-cleavable linker SMCC to conjugate a thiol-containing drug to an antibody.

Materials:

-

Antibody (in amine-free buffer)

-

Thiol-containing cytotoxic drug

-

SMCC

-

Organic solvent (e.g., DMSO or DMF)[9]

-

Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[8]

-

Thiol Reaction Buffer (similar to Amine Reaction Buffer, may require adjustment based on drug stability)

-

Desalting column

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Antibody Activation:

-

Removal of Excess SMCC:

-

Remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[8]

-

-

Conjugation of Drug:

-

Dissolve the thiol-containing drug in a compatible solvent.

-

Add the drug solution to the maleimide-activated antibody. A molar excess of the drug is used to drive the reaction.[8]

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching:

-

Add a quenching reagent like N-acetylcysteine to block any unreacted maleimide groups.[8]

-

-

Purification and Characterization:

-

Purify the ADC using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug, and aggregates.[8]

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

Visualizations of Workflows and Pathways

General Workflow for Creating an Antibody-Drug Conjugate (ADC)

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using an SMCC crosslinker.

Workflow for Identifying Protein-Protein Interactions

Caption: Experimental workflow for identifying protein-protein interactions using crosslinking-mass spectrometry.

Simplified GPCR Signaling Pathway

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medium.com [medium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing G protein-coupled receptor-ligand interactions with targeted photoactivatable cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein-Protein Interaction Graphs — Bioinformatics 0.1 documentation [a-little-book-of-r-for-bioinformatics.readthedocs.io]

- 10. biostars.org [biostars.org]

In-Depth Technical Guide: Solubility and Applications of DBCO-NHCO-PEG2-maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG2-maleimide in commonly used organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This guide also details experimental protocols for its dissolution and illustrates its application in key bioconjugation workflows.

Core Topic: this compound Solubility in DMSO and DMF

This compound is a heterobifunctional linker widely employed in bioconjugation and is a critical component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its utility stems from the orthogonal reactivity of its terminal groups: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide (B117702) group for covalent bond formation with thiols[3]. The integrated short polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility and flexibility of the linker[3].

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, several manufacturers report its general solubility in DMSO and DMF[4][5]. For structurally related compounds, more specific data is available, which can serve as a valuable reference point.

| Compound | Solvent | Reported Solubility | Notes |

| This compound | DMSO, DMF | Soluble | Specific concentration not provided. |

| DBCO-PEG-Maleimide | DMSO | 10 mg/mL | Also soluble in water and chloroform (B151607) at this concentration. |

| DBCO-PEG4-Maleimide | DMSO | 50 mg/mL (74.10 mM) | Requires sonication; solubility is sensitive to hygroscopic DMSO.[6] |

It is important to note that the solubility of PEGylated compounds can be influenced by the length of the PEG chain; however, the data for longer PEG-chain analogs suggests good solubility in DMSO.

Experimental Protocols

Proper handling and dissolution of this compound are crucial for successful conjugation experiments. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5[3][7]. Therefore, the use of anhydrous solvents and controlled pH conditions are recommended.

General Protocol for Preparation of a Stock Solution

This protocol is adapted from guidelines for structurally similar DBCO-maleimide linkers[7][8].

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Inert gas (e.g., argon or nitrogen) - recommended

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the linker in a clean, dry microcentrifuge tube. It is advisable to handle the compound under an inert atmosphere to minimize exposure to moisture.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration. Stock solutions are typically prepared in the range of 5-20 mM[7]. For a more specific starting point, a 3.9 mM stock solution has been recommended for a similar compound[8].

-

Vortex the solution until the linker is completely dissolved. Gentle warming or sonication may be used to aid dissolution, particularly at higher concentrations[6].

-

It is recommended to prepare the stock solution fresh immediately before use[7][9]. If storage is necessary, store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

The following diagrams illustrate the logical workflows where this compound is a key component.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-NHCO-PEG6-maleimide | PROTAC linker | CAS# | InvivoChem [invivochem.com]

- 3. DBCO-NH-PEG2-Maleimide | CAS: 2698339-31-8 | AxisPharm [axispharm.com]

- 4. DBCO-PEG4-Maleimide, 1480516-75-3 | BroadPharm [broadpharm.com]

- 5. DBCO-PEG8-Maleimide | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. nanocs.net [nanocs.net]

An In-depth Technical Guide to the Safety and Handling of DBCO-NHCO-PEG2-maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of DBCO-NHCO-PEG2-maleimide, a heterobifunctional crosslinker essential in the fields of bioconjugation, diagnostics, and therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a molecule designed with two distinct reactive functionalities, enabling the sequential or orthogonal conjugation of different molecules. The dibenzocyclooctyne (DBCO) group reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry, while the maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups. A short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and provides flexibility.

| Property | Value | Reference |

| Chemical Name | This compound | MedChemExpress |

| Synonyms | DBCO-PEG2-Maleimide | AxisPharm |

| CAS Number | 2698339-31-8 | MedChemExpress |

| Molecular Formula | C33H32N4O7 | Ambeed |

| Molecular Weight | 604.63 g/mol | Ambeed |

| Purity | >95% | AxisPharm |

| Appearance | Solid | InvivoChem |

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards. Adherence to standard laboratory safety protocols is crucial.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Precautionary Measures

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG2-Maleimide Antibody Conjugation

For researchers, scientists, and drug development professionals, the use of heterobifunctional crosslinkers is pivotal in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs). The DBCO-NHCO-PEG2-maleimide linker offers a robust method for covalently attaching a payload to an antibody in a controlled manner. This document provides a detailed protocol for antibody conjugation using this linker, alongside data presentation and visual guides to ensure successful implementation in your research.

Introduction

The this compound linker incorporates three key chemical entities:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, making it ideal for biological applications.

-

Maleimide (B117702): A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups (-SH), commonly found in the cysteine residues of antibodies. This reaction is most efficient at a pH range of 6.5-7.5.

-

Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic spacer that enhances the solubility of the linker and the final conjugate in aqueous buffers, potentially reducing aggregation.

This linker is particularly useful for a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule (e.g., a partially reduced antibody or a cysteine-containing payload). The resulting DBCO-functionalized intermediate can then be efficiently conjugated to an azide-modified partner molecule via SPAAC.

Chemical Reaction Pathway

The conjugation process involves two primary chemical reactions. The first is the reaction of the maleimide group with a free thiol on the antibody. The second is the copper-free click chemistry reaction between the DBCO group and an azide-functionalized payload.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a payload to an antibody using the this compound linker.

Part 1: Preparation of a Thiol-Containing Antibody

For antibodies that do not have readily available free thiols, reduction of interchain disulfide bonds is necessary.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Desalting columns

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS. If the antibody solution contains stabilizers like BSA or gelatin, they should be removed.[1]

-

Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature to reduce the disulfide bonds. This step should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[2]

-

Removal of TCEP: Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

Part 2: Conjugation of this compound to the Antibody

Materials:

-

Reduced antibody from Part 1

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

-

Prepare DBCO-Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the reduced antibody solution.[3]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the excess, unreacted DBCO-linker using a desalting column or dialysis.

Part 3: Conjugation of Azide-Payload to DBCO-Labeled Antibody (SPAAC Reaction)

Materials:

-

DBCO-labeled antibody from Part 2

-

Azide-containing payload

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Azide-Payload: Dissolve the azide-containing payload in a suitable solvent and then dilute it into the reaction buffer.

-

Click Chemistry Reaction: Add a 1.5- to 10-fold molar excess of the azide-payload to the DBCO-labeled antibody solution.[3][4]

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3][4]

-

Final Purification: Purify the final antibody-payload conjugate to remove any unreacted payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[5]

Experimental Workflow

The overall workflow from antibody preparation to the final conjugate is depicted below.

Data Presentation: Reaction Parameters

The following table summarizes key reaction parameters that can be optimized for successful conjugation.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. |

| Maleimide-Thiol Reaction pH | 6.5-7.5 | Optimal for forming a stable thioether bond. |

| Molar Excess of DBCO-Linker | 5-20 fold | A higher excess can increase the degree of labeling, but may also lead to aggregation.[3] |

| SPAAC Reaction Molar Excess | 1.5-10 fold | The excess of the azide-payload can be adjusted to drive the reaction to completion.[3][4] |

| Incubation Temperature | 4°C to Room Temperature | Lower temperatures (4°C) with longer incubation times (overnight) can be gentler on the antibody.[3] |

| Incubation Time | 1-12 hours | Dependent on the specific reactants and temperature. |

Characterization of the Final Conjugate

After purification, it is essential to characterize the antibody-payload conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.

| Characterization Method | Purpose |

| UV-Vis Spectroscopy | To determine the concentration of the antibody (at 280 nm) and the degree of labeling by measuring the absorbance of the DBCO group (around 309 nm).[3] |

| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and quantify the amount of aggregation or fragmentation.[6] |

| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated payloads.[6] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and verify the covalent attachment of the payload. |

| Functional Assays (e.g., ELISA, Cell-based assays) | To ensure that the conjugation process has not compromised the binding affinity and biological activity of the antibody. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Insufficient molar excess of linker or payload.- Hydrolysis of the maleimide group.- Inactive reagents. | - Increase the molar excess of the reagents.- Ensure the DBCO-maleimide reagent is stored properly and dissolved in anhydrous DMSO immediately before use.- Confirm the activity of both the antibody's thiol groups and the payload's azide (B81097) group. |

| Antibody Aggregation | - High degree of labeling with hydrophobic DBCO moieties.- Suboptimal buffer conditions. | - Reduce the molar excess of the DBCO-linker.- Use a PEGylated DBCO reagent to increase hydrophilicity.- Optimize buffer pH and ionic strength.[5] |

| Low Recovery After Purification | - Non-specific binding to purification columns or membranes.- Precipitation of the conjugate. | - Screen different purification resins or membranes.- Adjust buffer conditions to improve solubility.[5] |

References

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic agents, and research tools. DBCO-NHCO-PEG2-maleimide is a heterobifunctional linker that facilitates a two-step protein labeling strategy. This linker contains a maleimide (B117702) group that selectively reacts with free sulfhydryl groups on cysteine residues within a protein, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for a subsequent, highly specific and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[1][2][] This copper-free click chemistry is ideal for biological applications as it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[][4][5]

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and flexibility of the linker and the resulting conjugate, which can help to minimize steric hindrance and reduce aggregation.[6][7] This two-step approach provides a powerful method for attaching a wide variety of molecules, such as fluorescent dyes, imaging agents, or drug molecules, to proteins in a precise and controlled manner.

Principle of the Method

The protein labeling process using this compound involves two key chemical reactions:

-

Maleimide-Thiol Conjugation: The maleimide group reacts with the thiol group of a cysteine residue on the protein surface via a Michael addition reaction.[] This reaction is highly selective for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[][9][10]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-labeled protein reacts with an azide-functionalized molecule of interest. This reaction is driven by the ring strain of the cyclooctyne, forming a stable triazole linkage without the need for a metal catalyst.[1][]

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol outlines the steps for conjugating the maleimide group of the linker to cysteine residues on a target protein.

Materials Required:

-

Protein of interest (containing at least one surface-accessible cysteine residue)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[11][12]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.[11][12][13]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11][12]

-

Quenching Reagent (optional): e.g., L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[11][12][14]

Experimental Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. DBCO-NH-PEG2-Maleimide | CAS: 2698339-31-8 | AxisPharm [axispharm.com]

- 7. DBCO-PEG2-Maleimide, 2698339-31-8 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. nbinno.com [nbinno.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for DBCO-NHCO-PEG2-maleimide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG2-maleimide , a heterobifunctional linker, in the development of ADCs. This linker enables a sequential, dual-reaction conjugation strategy. The Dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—with an azide-modified antibody.[1][2] The maleimide (B117702) group provides a reactive handle for conjugation to thiol-containing payloads, such as cytotoxic drugs modified with a thiol group.[3] The short, hydrophilic polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and can improve the pharmacokinetic profile of the final ADC.[4][5]

This approach allows for the creation of well-defined ADCs. The bioorthogonal nature of the SPAAC reaction ensures high specificity and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[6][7]

Principle of the Dual-Conjugation Strategy

The development of an ADC using this compound involves a two-stage process:

-

Payload-Linker Preparation: A thiol-containing cytotoxic payload is first reacted with the maleimide group of the this compound linker. This creates a DBCO-activated payload ready for conjugation to the antibody. The maleimide group forms a stable thioether bond with the thiol on the payload.[3][8]

-

Antibody-Linker Conjugation (Click Chemistry): An azide (B81097) group is introduced onto the antibody, often through the genetic incorporation of an unnatural amino acid like p-azidophenylalanine (pAzF) for site-specific conjugation.[1][2] The DBCO-activated payload is then conjugated to the azide-modified antibody via the copper-free SPAAC reaction. This reaction is highly efficient and forms a stable triazole linkage.[6][7]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a DBCO-maleimide linker strategy. The data is compiled from established protocols and represents typical ranges. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Typical Reaction Parameters for ADC Synthesis

| Parameter | Typical Value/Range | Conditions | Reference(s) |

| Maleimide-Thiol Reaction | |||

| Molar Excess (Linker to Payload) | 1.1 - 2.0 fold | Room Temperature, 1-4 hours | [8] |

| pH Range | 6.5 - 7.5 | Phosphate or Borate Buffer | [3] |

| SPAAC Reaction (Click Chemistry) | |||

| Molar Excess (DBCO-Payload to Antibody) | 1.5 - 5.0 fold | 4°C to 25°C, 4-24 hours | [8][9] |

| pH Range | 7.0 - 8.0 | Aqueous Buffer (e.g., PBS) | [6] |

| Final Organic Solvent Conc. | < 10% (v/v) | To maintain antibody integrity | [2] |

Table 2: Representative Characteristics of a Final ADC Product

| Parameter | Typical Value/Range | Method of Analysis | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 1.8 - 4.0 | HIC-HPLC, Mass Spectrometry | [10] |

| Purity (Monomeric ADC) | > 95% | Size Exclusion Chromatography (SEC) | [4] |

| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | Cell Viability Assays (e.g., MTT) | [11] |

| Plasma Stability (% Intact ADC) | > 85% after 7 days | LC-MS based methods | [1] |

Diagrams and Visualizations

Chemical Conjugation Workflow

The following diagram illustrates the two-step chemical reaction process for generating an ADC using the this compound linker.

Caption: Sequential conjugation workflow for ADC synthesis.

Experimental Workflow Overview

This diagram outlines the key experimental stages from starting materials to the final, characterized ADC.

Caption: High-level experimental workflow for ADC production.

ADC Mechanism of Action Signaling Pathway

This diagram shows a simplified signaling pathway for a typical ADC, from binding to a cancer cell to inducing apoptosis.

Caption: Simplified ADC mechanism of action pathway.

Experimental Protocols

Protocol 1: Preparation of DBCO-Activated Payload

This protocol describes the reaction of a thiol-containing payload with this compound.

Materials:

-

Thiol-containing cytotoxic payload

-

This compound linker

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of DMF or DMSO.

-

Linker Preparation: Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Reaction Setup:

-

In a reaction vial, add the dissolved thiol-payload.

-

Add a 1.2-fold molar excess of the this compound solution to the payload.

-

Add degassed PBS (pH 7.2) so that the final organic solvent concentration is between 10-20%.

-

-

Incubation:

-

Flush the vial with nitrogen or argon gas, seal, and protect from light.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Monitoring (Optional): Monitor the reaction progress by RP-HPLC or LC-MS to confirm the formation of the desired product.

-

Purification:

-

Purify the DBCO-activated payload from unreacted starting materials using RP-HPLC.

-

Collect fractions containing the desired product, confirm by mass spectrometry, and lyophilize to obtain a dry powder.

-

Protocol 2: Conjugation of DBCO-Payload to Azide-Antibody (SPAAC)

This protocol details the copper-free click chemistry reaction to conjugate the DBCO-activated payload to an azide-modified antibody.

Materials:

-

Azide-modified antibody (in PBS, pH 7.4)

-

Lyophilized DBCO-activated payload (from Protocol 1)

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

-

Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)

Procedure:

-

Antibody Preparation:

-

Ensure the azide-modified antibody is in an appropriate buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.

-

-

DBCO-Payload Preparation:

-

Dissolve the lyophilized DBCO-activated payload in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM).

-

-

Reaction Setup:

-

In a reaction tube, add the azide-antibody solution.

-

Add a 3 to 5-fold molar excess of the DBCO-payload stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to avoid antibody precipitation. The final DMSO concentration should not exceed 10% (v/v).

-

-

Incubation:

-

Purification:

-

Purify the resulting ADC to remove unreacted DBCO-payload and any aggregates.

-

Load the reaction mixture onto an SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect fractions corresponding to the monomeric ADC peak.

-

Protocol 3: Characterization of the Final ADC

This protocol outlines key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

-

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drugs. Species with higher DARs are more hydrophobic and elute later.

-

System: HPLC system with a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Procedure:

-

Inject the ADC sample (20-50 µg).

-

Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Monitor absorbance at 280 nm.

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

-

2. Analysis of Purity and Aggregation by SEC-HPLC:

-

Principle: Size Exclusion Chromatography separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.

-

System: HPLC system with an SEC column (e.g., TSKgel G3000SW).

-

Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.

-

Procedure:

-

Inject the ADC sample (50-100 µg).

-

Monitor absorbance at 280 nm.

-

Calculate the percentage of monomer by integrating the peak areas. The monomer peak should be >95%.

-

3. Identity Confirmation by Mass Spectrometry (MS):

-

Principle: LC-MS analysis of the intact or deglycosylated, reduced ADC can confirm the successful conjugation and determine the mass of the light and heavy chains with attached payloads.

-

Procedure:

-

For analysis of reduced chains, treat the ADC with a reducing agent like DTT.

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.

-

Deconvolute the resulting mass spectra to determine the molecular weights of the different species and confirm payload conjugation.

-

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. benchchem.com [benchchem.com]

- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DBCO-NHCO-PEG2-maleimide in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The development of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules within their native environment without interfering with cellular functions. DBCO-NHCO-PEG2-maleimide is a heterobifunctional linker that facilitates a two-step labeling strategy for live cell imaging. This molecule contains a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as antibodies with reduced cysteine residues, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified targets in living cells. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and minimizes steric hindrance.

This document provides detailed application notes and protocols for the use of this compound in live cell imaging, with a focus on labeling cell surface proteins for studying signal transduction pathways.

Principle of the Method

The use of this compound for live cell imaging involves a two-stage process:

-

Antibody-Linker Conjugation: An antibody of interest is first conjugated to the this compound linker. The maleimide group reacts specifically with free thiol groups (sulfhydryls) on the antibody, typically on cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

-

Live Cell Labeling via Click Chemistry: The DBCO-functionalized antibody is then introduced to live cells that have been metabolically labeled with an azide-containing precursor. The DBCO group on the antibody reacts with the azide (B81097) group on the cellular target via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal and copper-free click chemistry reaction.[3] This forms a stable triazole linkage, allowing for the visualization of the target molecule.

Core Applications in Live Cell Imaging

-

Cell Surface Protein Labeling and Tracking: Visualize the localization, trafficking, and dynamics of specific cell surface receptors and other membrane proteins.

-

Signal Transduction Studies: Monitor receptor dimerization, internalization, and downstream signaling events in response to stimuli.

-

Pulse-Chase Experiments: Investigate the turnover and fate of cell surface proteins by sequential labeling with different fluorophores.

-

High-Content Screening: Adaptable for automated imaging platforms to screen for compounds that modulate protein expression or localization.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols. These values are starting recommendations and may require optimization for specific antibodies, cell types, and experimental conditions.

Table 1: Antibody-DBCO-NHCO-PEG2-maleimide Conjugation Parameters

| Parameter | Recommended Value | Notes |

| pH of Reaction Buffer | 6.5 - 7.5 | Maintains selectivity of the maleimide for thiols.[1][2] |

| Molar Excess of Linker to Antibody | 10-20 fold | A higher excess may be needed for dilute antibody solutions. |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Incubation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive antibodies. |

| Quenching Reagent | Free cysteine or β-mercaptoethanol | To cap any unreacted maleimide groups. |

Table 2: Live Cell Labeling Parameters

| Parameter | Recommended Value | Notes |

| Metabolic Azide Labeling Concentration | 25-50 µM (e.g., Ac4ManNAz) | Optimal concentration and incubation time should be determined empirically for each cell line. |

| Metabolic Labeling Incubation Time | 24-48 hours | Allows for sufficient incorporation of the azide sugar into cell surface glycans.[4] |

| DBCO-Antibody-Fluorophore Concentration | 1-10 µg/mL | Titration is recommended to achieve optimal signal-to-noise ratio.[4] |

| Labeling Incubation Time | 1-2 hours at 37°C | Should be performed in a CO2 incubator to maintain cell health.[4] |

| Washing Buffer | Pre-warmed live cell imaging buffer | To remove unbound antibody-fluorophore conjugate.[4] |

Experimental Protocols

Protocol 1: Conjugation of an Antibody with this compound

This protocol describes the conjugation of a thiol-containing antibody (e.g., after reduction of disulfide bonds) with this compound.

Materials:

-

Antibody of interest in an amine-free and thiol-free buffer (e.g., PBS, pH 7.2)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reducing agent (e.g., TCEP-HCl)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation (Reduction of Disulfides - Optional):

-

If the antibody does not have free thiols, partial reduction of disulfide bonds may be necessary.

-

Dissolve the antibody in a degassed buffer at a concentration of 1-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP-HCl.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching buffer containing a free thiol (e.g., 10 mM cysteine) to a final concentration of 1 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted linker and quenching reagent using a desalting column equilibrated with an appropriate storage buffer for the antibody (e.g., PBS).

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

-

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.

Materials:

-

Mammalian cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., Ac4ManNAz - tetraacetylated N-azidoacetylmannosamine)

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

-

-

Metabolic Labeling:

-

Prepare a stock solution of the azide-modified sugar in DMSO.

-

Add the azide sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[4]

-

Protocol 3: Live Cell Imaging with DBCO-Functionalized Antibody

This protocol describes the labeling of azide-modified live cells with the DBCO-functionalized antibody for fluorescence microscopy.

Materials:

-

Azide-labeled live cells (from Protocol 2)

-

DBCO-functionalized antibody conjugated to a fluorescent dye (from Protocol 1)

-

Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

-

Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

-

Cell Preparation:

-

Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[4]

-

-

Labeling:

-

Washing:

-

Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[4]

-

-

Imaging:

-

Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

-

Acquire images using the appropriate filter sets for the chosen fluorophore.

-

Visualizations

Reaction Scheme

Experimental Workflow

Example Signaling Pathway: EGFR Dimerization and Activation

This diagram illustrates a simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a common target for live cell imaging studies. A DBCO-labeled anti-EGFR antibody can be used to visualize receptor dynamics during this process.

References

Creating Fluorescent Probes with DBCO-NHCO-PEG2-maleimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, DBCO-NHCO-PEG2-maleimide, in the creation of advanced fluorescent probes. This versatile linker enables a robust, two-step strategy for the conjugation of fluorophores to biomolecules, facilitating research in cellular imaging, drug development, and diagnostics.

The this compound linker incorporates two key reactive moieties: a maleimide (B117702) group for covalent attachment to thiol-containing molecules such as cysteine residues in proteins, and a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.

Core Applications

Fluorescent probes synthesized using this compound are instrumental in a variety of applications, including:

-

Site-Specific Protein Labeling: The maleimide group allows for the specific labeling of proteins at cysteine residues, which can be naturally occurring or engineered into the protein sequence. This site-specific approach minimizes the risk of disrupting protein function that can occur with less specific labeling methods.

-

Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a fluorescent reporter to an antibody for visualization and trafficking studies, or to conjugate a therapeutic payload that has been modified with an azide (B81097) group.

-

Cellular Imaging and Tracking: Biomolecules labeled with fluorescent probes via this linker can be introduced into living cells to visualize their localization, dynamics, and interactions in real-time.

-

Förster Resonance Energy Transfer (FRET) Studies: The linker can be used to attach donor or acceptor fluorophores to specific sites on biomolecules to study conformational changes and protein-protein interactions.

Data Presentation: Quantitative Characterization of Labeled Antibodies

The following table summarizes typical quantitative data obtained from the characterization of a site-specifically labeled antibody using a DBCO-maleimide linker strategy. These parameters are crucial for ensuring the quality, consistency, and efficacy of the resulting fluorescent probe or ADC.

| Parameter | Typical Result | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC) |

| Conjugation Efficiency | >90% | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Purity | >95% | Size-Exclusion Chromatography (SEC-HPLC) |

| Aggregate Content | <5% | Size-Exclusion Chromatography (SEC-HPLC) |

| Endotoxin Levels | <0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |

Experimental Protocols

This section provides detailed protocols for a two-step process to create a fluorescent probe by first labeling a thiol-containing biomolecule (e.g., a protein with cysteine residues) with this compound, followed by the conjugation of an azide-modified fluorophore via copper-free click chemistry.

Protocol 1: Thiol-Specific Labeling of a Protein with this compound

This protocol describes the conjugation of the maleimide group of the linker to free thiol groups on a protein.

Materials:

-

Protein containing free thiol groups (e.g., antibody with reduced cysteines)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-ethylmaleimide or free cysteine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide linker.

-

-

Linker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

(Optional) Add a 2-fold molar excess of N-ethylmaleimide or free cysteine relative to the maleimide linker to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.

-

-

Characterization:

-

Determine the concentration of the DBCO-labeled protein using a standard protein assay (e.g., BCA).

-

Confirm the successful conjugation and determine the degree of labeling (DOL) using mass spectrometry.

-

Protocol 2: Copper-Free Click Chemistry Conjugation of an Azide-Fluorophore

This protocol describes the reaction between the DBCO-functionalized protein and an azide-modified fluorescent dye.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-modified fluorophore

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the DBCO-labeled protein with a 1.5- to 5-fold molar excess of the azide-modified fluorophore.

-

-

Click Reaction:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the fluorescently labeled protein conjugate to remove the unreacted fluorophore using a desalting column, dialysis, or other appropriate chromatographic techniques.

-

-

Final Characterization:

-

Determine the final protein concentration and the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific maximum absorbance wavelength).

-

Assess the purity and aggregation state of the final fluorescent probe by SEC-HPLC.

-

The quantum yield and signal-to-noise ratio of the final probe can be determined using standard fluorescence spectroscopy methods.

-

Mandatory Visualizations

Experimental Workflow for Creating a Fluorescently Labeled Antibody

Caption: Workflow for site-specific fluorescent labeling of an antibody.

Signaling Pathway: Visualizing Internalization of a Labeled Antibody-Receptor Complex

Application Note: Quantitative Analysis of DBCO-NHCO-PEG2-Maleimide Conjugation Efficiency

Audience: Researchers, scientists, and drug development professionals.

Introduction The heterobifunctional linker, DBCO-NHCO-PEG2-maleimide, is a valuable tool in bioconjugation, enabling the creation of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This linker possesses two distinct reactive moieties: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][2] The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and provides flexibility without significant steric hindrance.[1]

Quantifying the efficiency of each conjugation step is critical for ensuring the quality, consistency, and efficacy of the final bioconjugate.[3] Inconsistent conjugation can lead to variability in the drug-to-antibody ratio (DAR) in ADCs, which directly impacts both therapeutic potency and potential toxicity.[4] This document provides detailed protocols and analytical methods for the quantitative analysis of the conjugation efficiency of this compound to a thiol-containing biomolecule, such as a protein or antibody.

Principle of Reaction

The conjugation process is a two-stage reaction. First, the maleimide group of the linker forms a stable thioether bond with a free sulfhydryl group on the target biomolecule (e.g., a cysteine residue on a protein). This reaction is most efficient at a pH range of 6.5-7.5.[5][6] The resulting product is a DBCO-activated biomolecule, which can then be conjugated to an azide-containing molecule in the second stage via copper-free click chemistry.

Experimental Workflow

The overall process for conjugation and subsequent analysis involves several key steps, from initial protein preparation to the final quantitative assessment of the conjugation efficiency. Proper purification after the initial conjugation is essential to remove unreacted linker, which could interfere with downstream applications and analysis.

Detailed Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of a Protein